Acetyl-D,L-diethylalanine

Description

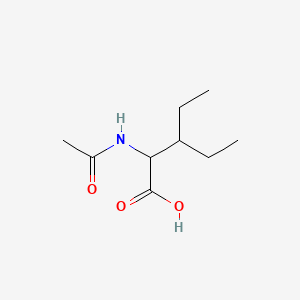

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-3-ethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-4-7(5-2)8(9(12)13)10-6(3)11/h7-8H,4-5H2,1-3H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDXSXZKSZKROX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675522 | |

| Record name | N-Acetyl-3-ethylnorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14328-53-1 | |

| Record name | N-Acetyl-3-ethylnorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Investigative Studies on the Biological Activity and Molecular Mechanisms of Acetyl D,l Diethylalanine and Its Analogs

Exploration of Potential Biological Roles and Interactions of Acetyl-D,L-diethylalanine Derivatives

The introduction of an acetyl group to an amino acid like D,L-diethylalanine can fundamentally change its biological behavior. Acetylation is a widespread post-translational modification that plays a crucial role in regulating protein function and various cellular processes. creative-proteomics.com By neutralizing the positive charge of an amino group and increasing hydrophobicity, acetylation can serve as a molecular switch, altering a protein's conformation, stability, and interactions with other molecules. frontiersin.orgwikipedia.orgrupress.org

Derivatives of this compound are investigated for their potential roles in several key biological areas:

Gene Expression Regulation: Histone acetylation is a well-known epigenetic mechanism where the addition of acetyl groups relaxes chromatin structure, making DNA more accessible for transcription. creative-proteomics.comnih.gov While this compound is a small molecule, its analogs could potentially influence the activity of histone acetyltransferases (HATs) or histone deacetylases (HDACs), thereby modulating gene expression. thermofisher.com

Metabolic Pathway Modulation: Nearly all enzymes involved in major metabolic pathways, including glycolysis, the TCA cycle, and fatty acid oxidation, are subject to acetylation. rupress.org This modification can regulate enzyme activity in response to the cellular energy state, as represented by levels of acetyl-CoA. rupress.org Acetylated amino acid derivatives could, therefore, interact with and modulate these metabolic enzymes.

Cell Cycle Control: The progression of the cell cycle is tightly regulated by the acetylation of specific proteins, ensuring the correct timing of cell division. creative-proteomics.com The study of this compound analogs could reveal interactions that influence cell cycle checkpoints.

Protein Stability and Degradation: N-terminal acetylation, a common modification affecting a vast number of proteins in humans, can act as a signal for protein stability or degradation. wikipedia.orgplos.org For some proteins, acetylation protects them from being broken down, while for others, it can target them for degradation. wikipedia.org

The biological significance of acetylating an amino acid is profound, transforming it from a simple building block into a signaling molecule or a modulator of complex cellular machinery.

Structure-Activity Relationship (SAR) Studies of this compound and Related Compounds

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a more potent and selective agent. rsc.orgrsc.org For this compound, SAR studies would involve systematically modifying its structure to understand which chemical features are critical for its biological activity.

Key areas of investigation in SAR studies for acetylated amino acid analogs would include:

The N-Terminal Acetyl Group: The acetyl group is fundamental to the altered properties of the molecule. Studies on other acetylated peptides, such as compstatin, have shown that the N-terminal acetylation and the resulting hydrophobic cluster are essential for binding to its target protein and for its inhibitory activity. nih.gov Modifications, such as replacing the acetyl with other acyl groups (e.g., propionyl, butyryl), would clarify the importance of the size and hydrophobicity of this group.

The Amino Acid Side Chain: The diethylalanine side chain is a crucial determinant of specificity. SAR studies would involve synthesizing analogs with different alkyl groups (e.g., dimethyl, dipropyl) or introducing functional groups (e.g., hydroxyl, phenyl) to probe the steric and electronic requirements of the binding pocket of its molecular target. acs.org

Stereochemistry: Since the starting material is a D,L-racemic mixture, a primary step in SAR would be to synthesize and test the pure D- and L-enantiomers of Acetyl-diethylalanine separately. Biological systems are chiral, and often only one enantiomer is active. For example, in the case of N-acetyl-DL-leucine, the L-enantiomer is being developed for therapeutic use. biorxiv.org

The Carboxyl Group: The C-terminal carboxyl group is another site for modification. It could be converted to an ester or an amide to assess the importance of the negative charge for transporter recognition and target binding. tandfonline.com

SAR studies on the peptide antibiotic teixobactin (B611279) have demonstrated the importance of maintaining cationic character and specific hydrogen bond patterns for activity, findings that provide a framework for investigating other modified amino acid compounds. rsc.org By creating a series of analogs and evaluating their activity, researchers can build a pharmacophore model, which is essential for designing new compounds with enhanced properties. acs.org

Advanced Computational and Theoretical Approaches in the Study of Acetyl D,l Diethylalanine

Quantum Chemical Calculations and Molecular Modeling of Diethylalanine Derivatives

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of molecules. dergipark.org.tr These methods model the electron distribution to predict geometry, energy, and reactivity.

The electronic structure of a molecule is key to its chemical behavior. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scirp.org The energy gap between HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's stability and reactivity. scirp.org

Studies on related N-acetylated amino acids, such as N-acetylcysteine and N-acetyl-phenylalaninylamide (NAPA), provide insight into what could be expected for Acetyl-D,L-diethylalanine. DFT calculations are used to determine the energies of these orbitals. scirp.orgmdpi.com For instance, in a study on N-acetylcysteine, the HOMO was found to be distributed in a way that proves the sulfur atom is the reactive site for electrophilic attack. mdpi.com Similarly, calculations on NAPA and its hydrated clusters help identify how interactions with water affect the electronic properties and the HOMO-LUMO gap. scirp.org For chromophores containing a diethylaniline donor, the HOMO is typically located on the donor part of the molecule, while the LUMO is on the acceptor part, facilitating intramolecular charge transfer upon excitation. frontiersin.org

Table 1: Representative Frontier Molecular Orbital (FMO) Data from Related Compounds

This table presents data from similar or component molecules to illustrate the typical outputs of FMO analysis. Direct data for this compound is not available.

| Compound/System | Method | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| N-Acetylcysteine (in aqueous phase) | DFT/B3LYP/6-31G+(d) | -6.643 | -0.743 | 5.900 | mdpi.com |

| Diethylaniline-based Chromophore (Z1) | DFT/R-B3LYP/6-31g(d) | - | - | 1.814 | mdpi.com |

| Diethylaniline-based Chromophore (Z6) | DFT/R-B3LYP/6-31g(d) | - | - | 1.841 | mdpi.com |

| Triphenylamine-based Dye (DPTM-8) | DFT/B3LYP/6-31G(d,p) | -4.95 | -2.91 | 2.04 | frontiersin.org |

Conformational Analysis and Energy Landscapes

Molecules are not static; they exist as an ensemble of different spatial arrangements or conformations. Conformational analysis aims to identify the most stable (lowest energy) structures and the energy barriers between them. acs.org For acetylated amino acids, key rotational angles in the peptide backbone (phi, psi) and side chain (chi) define the conformational space. conicet.gov.ar

Computational methods can map the potential energy surface by systematically rotating these bonds and calculating the energy of each resulting conformer. acs.orgconicet.gov.ar Studies on N-acetyl-L-isoleucine-N-methylamide using DFT found 53 distinct stable structures, with the most preferred conformations being the γL(C7) and βL(C5) forms in the gas phase. conicet.gov.ar The presence of solvents can alter the relative stability of these conformers. conicet.gov.arscirp.org For a molecule like this compound, such analysis would reveal how the diethyl group influences the backbone and side-chain preferences, which is critical for understanding its interactions and packing in larger systems.

Molecular Dynamics Simulations to Elucidate Intermolecular Interactions

While quantum mechanics describes the electronic details, molecular dynamics (MD) simulations are used to study the movement and interactions of molecules over time. MD simulations treat atoms as classical particles and use force fields to describe the forces between them. nih.gov This approach is invaluable for understanding how molecules like acetylated amino acids interact with their environment, such as water or biological macromolecules. amolf.nlmdpi.com

For example, MD simulations of the acetylated Tau protein fragment (Ac-PHF6*) revealed that acetylation strengthens intermolecular interactions, leading to more ordered β-sheet structures. frontiersin.org The simulations showed an increase in peptide-peptide hydrogen bonds, which promotes aggregation. frontiersin.org In another study, MD simulations of N-acetyl aspartic acid amide in water showed that different conformers interact differently with surrounding water molecules, affecting their relative stability. amolf.nl For this compound, MD simulations could predict how it interacts with other molecules, its solubility, and its tendency to aggregate or bind to specific targets.

Molecular Docking Studies of Acetylated Amino Acids with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This method is crucial in drug discovery and for understanding biological function.

Studies on N-acetylated β-amino acids have used molecular docking to explore their binding within the catalytic pocket of enzymes like α-glucosidase. researcher.lifersc.orgnih.gov These simulations showed that the acetylated amino acids could fit well into the enzyme's active site, forming key interactions with amino acid residues. researcher.lifersc.org Similarly, research on peptides containing D-amino acids found that N-terminal acetylation could enhance their interaction with serine-type proteases, promoting enzymatic degradation. nih.gov Docking simulations of acetylated enzymes have also shown that the modification can significantly alter substrate binding energy and position. researchgate.net For this compound, docking could be used to screen for potential biological targets and predict its binding affinity and mode of interaction.

Table 2: Representative Molecular Docking Binding Affinity Results

This table shows example binding energy data from docking studies of acetylated molecules with protein targets.

| Ligand | Target Enzyme | Binding Affinity/Score (kcal/mol) | Key Interacting Residues | Source |

| N-acetylated β-amino acid (L1) | α-glucosidase | -7.5 | Glu271, Asp242, Phe301 | rsc.org |

| N-acetylated β-amino acid (L2) | α-glucosidase | -7.1 | Arg309, Asp242, Phe169 | rsc.org |

| Ckm (wild-type) | Creatine | -5.57 | - | researchgate.net |

| C646 | p300 HAT | - | Trp1436, Tyr1467 | nih.gov |

Prediction of Spectroscopic Properties and Nonlinear Optical (NLO) Responses of Diethylaniline-Containing Chromophores

Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), are highly effective for predicting spectroscopic properties like UV-Vis absorption spectra. nih.govntu.ac.uk This is particularly relevant for systems containing a diethylaniline group, which often serves as a strong electron donor in chromophores designed for various applications. mdpi.com

Furthermore, DFT can predict the nonlinear optical (NLO) properties of molecules. NLO materials are essential for technologies like telecommunications and optical computing. rsc.org The key parameter is the first hyperpolarizability (β), which quantifies the second-order NLO response. Chromophores with a donor-π-acceptor (D-π-A) structure, often incorporating diethylaniline as the donor, are designed to have large β values. frontiersin.orgmdpi.com Calculations on various diethylaniline-containing chromophores have shown that modifying the π-conjugated bridge and the acceptor group can tune the NLO response. frontiersin.orgmdpi.comrsc.org Theoretical predictions of absorption wavelengths and hyperpolarizability values guide the synthesis of new, more efficient NLO materials. mdpi.comresearchgate.net

Table 3: Predicted Optical and NLO Properties of Diethylaniline-based Chromophores

This table illustrates the type of data generated from computational predictions of NLO properties.

| Chromophore | λ_max (nm) (Calculated) | First Hyperpolarizability (β) (10⁻³⁰ esu) | Energy Gap (ΔE) (eV) | Source |

| Chromophore Z1 | - | ~1500 | 1.814 | mdpi.com |

| Chromophore Z6 | - | ~1500 | 1.841 | mdpi.com |

| DMA | - | 56.95 (relative to urea) | 5.446 | rsc.org |

| DPTM-6 | 506 | 464.35 | 2.06 | frontiersin.org |

Analytical Techniques for the Characterization and Quantification of Acetyl D,l Diethylalanine in Research

Chromatographic Methodologies in the Analysis of Acetyl-D,L-diethylalanine

Chromatographic techniques are indispensable for the separation and quantification of this compound from reaction mixtures, synthetic byproducts, or biological matrices. The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds like N-acetylated amino acids. Reversed-phase HPLC (RP-HPLC) is the most common modality for these analytes. In RP-HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. insights.bionih.govhplc.eu

For this compound, separation would be achieved based on its hydrophobicity. The acetyl and diethyl groups contribute to its non-polar character, allowing for retention on a C18 column. Detection is commonly performed using a UV detector, as the amide and carboxyl groups absorb light at low wavelengths (around 205-215 nm). nih.gov The method would be stability-indicating, capable of separating the parent compound from potential degradants or impurities.

Hypothetical HPLC Parameters for this compound Analysis:

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase for separation of moderately non-polar analytes. |

| Mobile Phase | Acetonitrile:Water (gradient) with 0.1% TFA | Organic solvent elutes the compound; TFA acts as an ion-pairing agent. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |

| Detector | UV at 210 nm | Detection of the peptide-like amide bond and carboxyl group. |

| Column Temp. | 25 °C | Ensures reproducible retention times. |

| Injection Vol. | 20 µL | Standard volume for analytical runs. |

| Expected Rt | ~8-12 min (gradient dependent) | Dependent on the specific gradient profile, but expected after more polar impurities. |

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC/MS)

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally reserved for volatile and thermally stable compounds. This compound, with its polar carboxylic acid and amide functional groups, is non-volatile. Therefore, direct analysis by GC is not feasible. Chemical derivatization is required to convert the polar groups into more volatile, thermally stable moieties. researchgate.netucdavis.eduresearchgate.net

A common two-step derivatization procedure for amino acids involves:

Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or propyl ester) by reacting with an alcohol in acidic conditions. acs.org

Acylation: While the amino group is already acetylated, this step would ensure any other reactive sites are capped. However, for this compound, the primary modification would be esterification. acs.org

Once derivatized (e.g., to its methyl ester), the compound can be analyzed by GC. When coupled with a Mass Spectrometer (GC/MS), this technique provides both retention time data for quantification and mass spectral data for confident identification. researchgate.net The identification of compounds is based on matching their retention time and mass spectrum with those of a known standard.

Projected GC/MS Data for Derivatized this compound (as Methyl Ester): | Parameter | Projected Value/Observation | | --- | --- | | Derivatization Agent | Acidified Methanol | To form the methyl ester. | | GC Column | DB-35 or similar mid-polarity column | Provides good separation for derivatized amino acids. | | Carrier Gas | Helium or Hydrogen | Inert mobile phase for GC. | | Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible fragmentation patterns. | | Key Mass Fragments (m/z) | Fragments corresponding to loss of the ester, the acetyl group, and side-chain cleavages. |

Spectroscopic Characterization Methods

Spectroscopic methods are crucial for the structural elucidation of this compound, confirming its molecular structure, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR would be essential for confirming the synthesis of this compound. spectralservice.de

¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity. Key expected signals would include the amide proton (NH), the alpha-proton (α-CH), the methylene (B1212753) protons of the two ethyl groups, the methyl protons of the acetyl group, and the terminal methyls of the ethyl groups. hepvs.ch

¹³C NMR spectra would show distinct signals for each unique carbon atom, including the carbonyl carbons of the amide and carboxylic acid, the alpha-carbon, and the carbons of the acetyl and diethyl groups. hepvs.chnd.edu

Predicted NMR Chemical Shifts (in CDCl₃ or DMSO-d₆) for this compound:

| Group | ¹H NMR (ppm, multiplicity) | ¹³C NMR (ppm) |

|---|---|---|

| Carboxyl (COOH) | ~10-12 (broad singlet) | ~174-176 |

| Amide (NH) | ~7.5-8.5 (doublet) | N/A |

| Alpha-Carbon (α-CH) | ~4.2-4.5 (doublet) | ~55-60 |

| Ethyl Methylene (CH₂) | ~1.5-1.9 (multiplet) | ~25-30 |

| Acetyl Methyl (CH₃) | ~1.9-2.1 (singlet) | ~22-24 |

| Ethyl Methyl (CH₃) | ~0.8-1.0 (triplet) | ~10-15 |

Mass Spectrometry (MS) Applications in Characterization and Quantification

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. When coupled with a chromatographic inlet (like LC or GC), it becomes a powerful tool for both quantification and identification. nih.gov

For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique, typically producing a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) experiments would involve selecting the [M+H]⁺ ion and fragmenting it to produce a characteristic pattern. Common fragmentation pathways for N-acetylated amino acids include the loss of water (H₂O), the loss of ketene (B1206846) (CH₂CO) from the acetyl group, and cleavage to form immonium ions. nih.govnih.govosu.edu

Expected Mass Spectrometry Data for this compound (MW: 187.24 g/mol ):

| Ion | m/z (Expected) | Description |

|---|---|---|

| [M+H]⁺ | 188.128 | Protonated molecular ion. |

| [M+Na]⁺ | 210.110 | Sodium adduct, common in ESI. |

| [M-H₂O+H]⁺ | 170.118 | Loss of water from the carboxylic acid. |

| [M-CH₂CO+H]⁺ | 146.102 | Loss of ketene from the N-acetyl group. |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Compound Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. bas.bgamolf.nlacs.org For this compound, the IR spectrum would show characteristic absorption bands confirming its key structural features.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |

| C-H (Aliphatic) | 2850-2960 | Stretching |

| C=O (Carboxylic Acid) | 1700-1725 | Stretching |

| C=O (Amide I) | 1630-1680 | Stretching |

| N-H (Amide II) | 1510-1570 | Bending |

UV-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. thermofisher.comjordilabs.com this compound lacks extensive chromophores like aromatic rings, so it would not exhibit strong absorption in the standard 260-800 nm range. microspectra.comnih.gov However, the carbonyl (C=O) bonds in the carboxyl and amide groups result in weak n→π* transitions, which are detectable at lower wavelengths, typically below 230 nm. researchgate.net This absorbance is often sufficient for quantitative analysis using an HPLC-UV system, as noted previously.

Other Quantitative Analytical Approaches for this compound and its Analogs

The quantitative analysis of this compound and its analogs is crucial for understanding their metabolic pathways and biochemical roles. nih.gov While specific validated methods for this compound are not extensively documented in publicly available literature, a range of established analytical techniques for acetylated amino acids and similar compounds can be adapted for its quantification. labtoo.comebsco.com These methods often involve chromatographic separation followed by detection using various sensitive techniques. mdpi.com

Chromatographic Methods Coupled with Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the quantitative analysis of amino acid derivatives. mtoz-biolabs.comsigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying acetylated amino acids. nih.gov The technique separates compounds based on their physicochemical properties using liquid chromatography, followed by detection and quantification using tandem mass spectrometry (MS/MS). nih.gov The selection of appropriate columns, mobile phases, and mass spectrometric conditions is critical for achieving optimal separation and sensitivity. For instance, reversed-phase HPLC can be used to separate amino acid derivatives. nih.gov The use of high-resolution mass spectrometry can aid in the accurate identification of the target analyte. nih.gov Isotope-labeled internal standards are often employed to ensure high accuracy and precision in quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another robust technique for the analysis of volatile and thermally stable compounds. Amino acids, including their acetylated forms, are generally non-volatile and require derivatization to increase their volatility prior to GC analysis. sigmaaldrich.com Common derivatization reagents include silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com The resulting derivatives can be separated on a capillary GC column and detected by a mass spectrometer, which provides both qualitative and quantitative information. sigmaaldrich.com GC-MS methods can be highly sensitive, with detection limits in the picogram range for some amino acid derivatives. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Other Detectors

While mass spectrometry offers the highest specificity, HPLC coupled with other detectors can also be employed for the quantification of acetylated amino acids.

HPLC with UV Detection: This method involves the separation of the analyte by HPLC followed by detection using an ultraviolet (UV) spectrophotometer. nih.gov While less specific than MS, it can be a cost-effective method for routine analysis, provided that the analyte has a suitable chromophore and is well-separated from other UV-absorbing compounds in the sample matrix. nih.gov Derivatization with a UV-absorbing tag can enhance sensitivity and selectivity.

HPLC with Fluorescence Detection: For enhanced sensitivity and selectivity, derivatization with a fluorescent reagent can be utilized. nasa.gov Reagents like o-phthaldialdehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC), can be used to form fluorescent derivatives of amino acids. nasa.gov This method is particularly useful for the analysis of amino acids in complex biological samples. nasa.gov

Other Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for structural elucidation and can also be used for quantitative analysis. labtoo.com While generally less sensitive than MS-based methods, quantitative NMR (qNMR) does not require an identical internal standard and can provide accurate quantification without the need for compound-specific calibration curves. mdpi.com

Colorimetric Methods: Colorimetric assays, such as the one described by Aminoff, Morgan, and Watkins for N-acetylamino sugars, could potentially be adapted for the estimation of acetylated amino acids. conicet.gov.ar These methods are typically less specific and may be prone to interference from other compounds in the sample. conicet.gov.ar

The choice of analytical method depends on various factors, including the required sensitivity and specificity, the complexity of the sample matrix, and the availability of instrumentation. ebsco.comnih.gov For the accurate and reliable quantification of this compound and its analogs, methods based on chromatography coupled with mass spectrometry are generally preferred due to their high sensitivity and specificity. labtoo.comnih.gov

Data Tables

Table 1: Overview of Quantitative Analytical Techniques for Acetylated Amino Acids and Analogs

| Analytical Technique | Principle | Common Detector(s) | Derivatization | Key Advantages | Key Limitations |

| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. nih.gov | Tandem Mass Spectrometer | Not always required, but can improve chromatography. mdpi.com | High sensitivity and specificity. nih.gov | Higher instrument cost. |

| GC-MS | Chromatographic separation of volatile compounds followed by mass-based detection. sigmaaldrich.com | Mass Spectrometer | Required to increase volatility. sigmaaldrich.com | High resolution and sensitivity. researchgate.net | Requires derivatization; not suitable for thermally labile compounds. |

| HPLC-UV | Chromatographic separation with detection based on UV absorbance. nih.gov | UV-Vis Spectrophotometer | Can be used to enhance detection. | Cost-effective, robust. nih.gov | Lower specificity and sensitivity compared to MS. |

| HPLC-Fluorescence | Chromatographic separation with detection of fluorescent derivatives. nasa.gov | Fluorescence Detector | Required to impart fluorescence. nasa.gov | High sensitivity and selectivity. nasa.gov | Requires derivatization. |

| NMR Spectroscopy | Detection based on the magnetic properties of atomic nuclei. labtoo.com | NMR Detector | Not required. | Non-destructive, provides structural information. mdpi.com | Lower sensitivity compared to MS. labtoo.com |

| Colorimetric Methods | Formation of a colored compound that is quantified spectrophotometrically. conicet.gov.ar | Spectrophotometer | Reaction with a color-forming reagent. conicet.gov.ar | Simple, low cost. | Low specificity, prone to interference. conicet.gov.ar |

Historical Perspectives and Evolution of Research on Acetylated Amino Acid Derivatives, Including Acetyl D,l Diethylalanine

Early Discoveries and Seminal Contributions in the Field of Acetylated Amino Acids

The recognition of N-acylated amino acids in biological systems is not a recent development. One of the earliest examples to be characterized was N-acetylglutamate, identified in the 1950s as a critical allosteric activator for carbamoyl (B1232498) phosphate (B84403) synthetase I, a key enzyme in the urea (B33335) cycle. oup.com This discovery provided one of the first glimpses into the functional importance of acetylated amino acids beyond simple metabolic breakdown products.

A truly seminal moment in the field occurred in 1964 when Vincent Allfrey and his colleagues discovered the acetylation of lysine (B10760008) residues within histone proteins. researchgate.netmdpi.com This was a landmark finding that linked a specific chemical modification of an amino acid to the regulation of gene transcription. researchgate.netmdpi.com The core idea was that by adding an acetyl group, the positive charge on the lysine side chain was neutralized, relaxing the histone's grip on the negatively charged DNA and making the genetic material more accessible for transcription. researchgate.netmdpi.com

Throughout the latter half of the 20th century, the catalogue of known acetylated amino acids expanded. N-acetylaspartic acid (NAA), for instance, was first identified in 1956 and is now known to be one of the most abundant metabolites in the central nervous system, playing roles in myelin synthesis and neuronal metabolism. researchgate.net The identification of various N-acetylated amino acids in urine became diagnostically significant for certain inborn errors of metabolism, such as aminoacylase (B1246476) I deficiency, where the inability to hydrolyze these compounds leads to their accumulation. researchgate.net These early discoveries, though focused on distinct biological contexts, collectively established N-acetylation as a recurring and functionally significant modification of amino acids in nature.

Table 1: Seminal Discoveries in Acetylated Amino Acid Research

| Year | Discovery/Contribution | Significance | Key Researchers/References |

| 1953 | Identification of N-acetylglutamate as an allosteric activator. | Established a clear regulatory role for an acetylated amino acid in a major metabolic pathway (urea cycle). | Grisolia & Cohen oup.com |

| 1956 | Discovery of N-acetylaspartic acid (NAA) in the brain. | Identified a major, though enigmatic, metabolite in the central nervous system, sparking decades of research. | Tallan et al. (1956) researchgate.net |

| 1964 | Discovery of lysine acetylation in histone proteins. | Provided the first link between amino acid acetylation and the regulation of gene expression, a cornerstone of epigenetics. | Vincent Allfrey researchgate.netmdpi.com |

| 1967 | Identification of urinary N-isovaleroylglycine in isovaleric acidemia. | Demonstrated the utility of N-acylated amino acids as biomarkers for inborn errors of metabolism. | Tanaka & Isselbacher oup.com |

Methodological Advancements Influencing Research Trajectories in Acetyl-D,L-diethylalanine Synthesis and Analysis

The ability to study acetylated amino acids, including synthetic, non-proteinogenic variants like this compound, is fundamentally dependent on the methods available for their synthesis and analysis. The evolution of these techniques has been pivotal in shaping the research landscape.

Synthesis: The preparation of N-acetyl amino acids has long been a standard procedure in organic chemistry. Early and still common methods involve the use of acetic anhydride (B1165640) as the acetylating agent, often in aqueous solutions or with co-solvents. nih.govresearchgate.net A critical challenge, particularly for amino acids with other reactive functional groups (like serine or tyrosine), was achieving chemoselectivity—that is, ensuring acetylation occurred at the α-amino group (N-acetylation) and not at a side-chain hydroxyl group (O-acetylation). In 1942, Sakami and Toennies pioneered a method for the chemoselective O-acetylation of hydroxyamino acids by exploiting the principle that acidic conditions favor O-acylation while alkaline conditions favor N-acylation. This work underscored the importance of reaction conditions in directing the outcome of synthesis. For a compound like this compound, where the parent amino acid lacks a reactive side chain, synthesis is more straightforward, typically involving the direct acetylation of D,L-diethylalanine.

Analysis: The analytical techniques for identifying and quantifying acetylated amino acids have advanced dramatically.

Gas Chromatography-Mass Spectrometry (GC-MS): In the latter 20th century, GC-MS became a powerful tool for analyzing volatile derivatives of these compounds. oup.comresearchgate.net This technique requires a derivatization step to make the amino acids volatile, such as converting them to their N-acetyl-n-butyl esters. oup.com GC-MS provides excellent separation and structural information through mass spectral fragmentation patterns, and it has been instrumental in identifying acetylated amino acids in metabolic studies and clinical diagnostics. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The advent of LC-MS, particularly with electrospray ionization (ESI), revolutionized the analysis of non-volatile and polar molecules like acetylated amino acids. nih.govresearchgate.net LC-MS/MS allows for the direct analysis of these compounds in complex biological fluids with high sensitivity and specificity, often without the need for derivatization. nih.govcreative-proteomics.com This method is crucial for differentiating between isomers, such as Nα-acetyl and side-chain acetyl amino acids, based on their distinct fragmentation patterns in the mass spectrometer. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of synthesized compounds like this compound. researchgate.netchemicalbook.comnih.gov It provides detailed information about the chemical environment of each atom in the molecule. Furthermore, specialized NMR techniques using chiral solvating agents have been developed to distinguish between the D and L enantiomers of N-acetyl amino acid derivatives, which is critical for studying racemic mixtures. nih.govacs.org

These methodological advancements have enabled researchers to move from simply identifying the presence of acetylated amino acids to quantifying them precisely, determining their exact chemical structures, and exploring their roles in complex biological systems.

Shifting Paradigms in the Study of Synthetic Organic Compounds in Biological Systems

The intellectual framework for studying synthetic organic compounds, including non-natural acetylated amino acids, within biological systems has undergone a profound transformation. Initially, the field of organic synthesis was born from the desire to replicate the molecules of living nature, a quest that began with Wöhler's synthesis of urea in 1828. github.iobritannica.com This demonstrated that "organic" molecules were not imbued with a "vital force" and could be constructed in the laboratory. github.io

The initial paradigm for using synthetic compounds in biology was largely based on using them as probes or analogues to understand natural processes. For instance, a synthetic, non-natural amino acid might be used to probe the active site of an enzyme or to block a metabolic pathway. The focus was on how these external agents perturbed an existing biological system.

However, this view has evolved into a more integrated and dynamic paradigm, often associated with the rise of synthetic biology and chemical biology. nih.govnih.govacs.org Several key shifts are notable:

From Probes to Building Blocks: There has been a move from using synthetic compounds merely as external probes to using them as integral building blocks for creating new biological systems. The development of methods for incorporating non-natural amino acids (nnAAs) directly into proteins during ribosomal synthesis is a prime example. acs.orgportlandpress.comrsc.org This allows scientists to endow proteins with novel chemical functionalities not found in nature, effectively reprogramming them. rsc.org

Recognition of Widespread Regulatory Roles: The discovery of the vast "acetylome"—thousands of proteins that undergo acetylation—revealed that this modification is not a niche phenomenon but a widespread regulatory mechanism on par with phosphorylation. nih.gov This shifted the perception of acetylation from a simple modification to a fundamental language of cellular control, affecting everything from metabolism to cell signaling. creative-proteomics.com

Systems-Level Understanding: The approach has moved from studying single molecules in isolation to understanding their effects at a systems level. The integration of high-throughput analytical methods (like LC-MS based proteomics and metabolomics) with powerful computational tools and AI is enabling researchers to map the complex networks of interactions that synthetic compounds engage in within a cell. fortunejournals.comfortunejournals.comresearchgate.net This allows for a more holistic understanding of a compound's biological activity.

This paradigm shift means that a synthetic compound like this compound would no longer be viewed just as a static chemical entity. Instead, researchers would investigate how it is metabolized, whether it can be incorporated into larger molecules, how it might influence protein acetylation dynamics, and what its system-wide effects on the cellular proteome and metabolome are. This reflects a more sophisticated understanding of the dynamic interplay between synthetic chemistry and living systems.

Emerging Research Directions and Future Prospects for Acetyl D,l Diethylalanine

Integration with Advanced Synthetic Methodologies (e.g., Continuous Flow Chemistry, Microwave-Assisted Synthesis)

The traditional batch synthesis of specialized chemical compounds is increasingly being supplemented or replaced by advanced methodologies that offer greater efficiency, safety, and control. For a molecule like Acetyl-D,L-diethylalanine, these techniques could revolutionize its production and purification.

Continuous Flow Chemistry involves performing reactions in a continuously flowing stream through a network of tubes or microreactors. This approach offers superior control over reaction parameters such as temperature, pressure, and reaction time. A key advantage is the potential for integrating multiple reaction and purification steps. For instance, a continuous flow system was successfully used for the enzymatic resolution of a racemic acetyl-amino acid, followed by an in-line extraction to separate the chiral products. beilstein-journals.org Such a setup could be directly applicable to resolving the D- and L-enantiomers of Acetyl-diethylalanine. Furthermore, flow chemistry has been proven effective for multi-step syntheses of complex molecules like protected deoxy-sugar donors, significantly reducing reaction times and avoiding the need for isolating intermediates. nih.gov

Microwave-Assisted Synthesis utilizes microwave radiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods. anton-paar.com This technique has been effectively applied to the esterification of N-acetyl-L-phenylalanine, demonstrating its utility for modifying acetylated amino acids. mdpi.com The benefits extend to the synthesis of complex heterocyclic structures, where microwave irradiation has been shown to produce excellent yields in minutes rather than hours. rsc.orgmdpi.com Applying microwave assistance to the initial acylation of D,L-diethylalanine could provide a rapid and efficient route to the target compound.

| Parameter | Batch Synthesis | Continuous Flow Chemistry | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours beilstein-journals.orgnih.gov | Minutes rsc.org |

| Process Control | Limited (bulk properties) | High (precise control of parameters) | High (precise temperature control) |

| Scalability | Often challenging | Generally straightforward | Can be scaled, specialized equipment needed |

| Safety | Risks with large volumes/exotherms | Improved safety, small reaction volumes | Reduced risk due to small volumes anton-paar.com |

| Yield & Selectivity | Variable | Often improved yields and selectivity beilstein-journals.org | Often improved yields and selectivity mdpi.com |

| Integration | Difficult, requires manual transfer | Amenable to multi-step, integrated processes nih.gov | Primarily for single reaction steps |

A comparative overview of synthesis methodologies applicable to this compound production.

Novel Applications of this compound as Chiral Building Blocks in Complex Molecule Synthesis

Chiral molecules are fundamental to biology and medicine, and the synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Once separated from its racemic mixture, Acetyl-D-diethylalanine and Acetyl-L-diethylalanine could serve as valuable chiral building blocks for constructing more complex molecules.

N-acyl-α-amino acids are well-established precursors for a variety of bioactive compounds. mdpi.com For example, they can be used to synthesize 1,3-oxazole derivatives, a class of heterocycles with known antimicrobial properties. mdpi.com The unique diethyl-substituted side chain of Acetyl-diethylalanine would impart specific steric and electronic properties to the final products, potentially leading to novel biological activities. The general strategy involves using the resolved, enantiomerically pure acetylated amino acid as a starting synthon, ensuring that the stereochemistry is precisely controlled throughout the synthetic sequence. This approach is a powerful strategy for generating libraries of complex chiral molecules for biological screening. nih.gov

Advancements in Theoretical and Computational Modeling for this compound and its Analogs

Theoretical and computational chemistry offers powerful tools to predict the properties and reactivity of molecules before they are ever synthesized in a lab. For a novel compound like this compound, these in silico methods are invaluable for guiding research and development.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. It can predict a wide range of properties, including molecular geometry, vibrational frequencies, and optoelectronic characteristics. researchgate.netacs.org DFT studies are routinely used to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the difference between which (the HOMO-LUMO gap) is a critical indicator of a molecule's reactivity and electronic behavior. nih.gov Such calculations could be used to understand how the diethylalanine side chain influences the electronic properties compared to other amino acids and to predict its behavior in proposed chemical reactions.

Machine Learning (ML) and artificial intelligence are also emerging as powerful tools in chemical synthesis. For instance, an Artificial Neural Network (ANN) was used to analyze and optimize the reaction conditions for the synthesis of N-Acetyl-DL-leucine, identifying the most critical factors for maximizing product yield. A similar approach could rapidly optimize the synthesis of this compound, reducing the need for extensive experimental screening.

| Computational Method | Application for this compound Research | Relevant Findings from Analogs |

| Density Functional Theory (DFT) | Predict molecular structure, stability, and reactivity. Calculate HOMO-LUMO gap to estimate electronic properties. nih.gov | Used to study charge-transfer and optical properties of complex organic chromophores. acs.org |

| Time-Dependent DFT (TD-DFT) | Simulate UV-Vis spectra and predict optical properties. | Excellent agreement between calculated and experimental values for push-pull chromophores. acs.org |

| Molecular Docking | Predict binding modes and affinity of the molecule to biological targets like enzymes. | Used to study the interaction of N-acetylated β-amino acid complexes with α-glucosidase. rsc.org |

| Artificial Neural Network (ANN) | Optimize synthesis parameters (e.g., molar ratios, temperature) for maximum yield. | Successfully identified critical factors in the synthesis of N-Acetyl-DL-leucine. |

A summary of computational methods and their potential applications in the study of this compound.

Exploration of New Biological Modalities and Target Engagements for Acetylated Amino Acid Derivatives

Acetylation is a common post-translational modification in biology that can significantly alter a protein's function, stability, and interactions. amerigoscientific.com Synthetically acetylated amino acids and their derivatives are therefore of great interest for their potential to modulate biological pathways.

Research into various amino acid derivatives has revealed a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. rjpbcs.comfrontiersin.org The specific structure of this compound could lead to novel interactions with biological targets. The exploration of new biological modalities would involve screening the compound against a wide range of cellular targets.

A critical step in developing any new therapeutic agent is confirming target engagement —proving that the molecule interacts with its intended biological target within a living cell. kuleuven.be Advanced techniques like the Cellular Thermal Shift Assay (CETSA) and Bioluminescence Resonance Energy Transfer (BRET) are now used to quantify this interaction in a high-throughput manner. nih.gov While these methods have been extensively used for targets like histone deacetylases (HDACs), they are broadly applicable. nih.gov Should this compound show a promising biological effect, these assays would be essential to validate its mechanism of action and confirm that it binds to its intended molecular partner.

Role of this compound in Interdisciplinary Research Initiatives

The future development of this compound is inherently an interdisciplinary endeavor. Its journey from a chemical concept to a potentially useful compound requires collaboration across multiple scientific fields:

Organic and Process Chemistry: To develop and optimize synthetic routes using advanced methods like flow and microwave chemistry.

Computational Chemistry & Data Science: To model its properties, predict its behavior, and use machine learning to guide its synthesis and application. nih.gov

Medicinal Chemistry & Pharmacology: To design and synthesize analogs, and to screen for biological activity and potential therapeutic applications. frontiersin.org

Biochemistry & Molecular Biology: To investigate its mechanism of action, identify biological targets, and validate target engagement in cellular systems. rjpbcs.comnih.gov

By serving as a focal point for these diverse research streams, this compound, and the broader class of non-canonical acetylated amino acids, have the potential to become valuable tools and lead compounds in both academic and industrial research settings.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Acetyl-D,L-diethylalanine in laboratory settings?

- Methodological Answer : Synthesis typically involves enzymatic resolution or chemical acylation. For enzymatic approaches, immobilized Aspergillus oryzae cells can selectively hydrolyze enantiomers under controlled pH and temperature conditions, as demonstrated in kinetic studies . Chemical synthesis may employ acetylation of D,L-diethylalanine using acetic anhydride, followed by purification via recrystallization or chromatography. Ensure reaction monitoring using HPLC or NMR to confirm structural integrity .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Store in airtight containers at 4°C, shielded from light and moisture to prevent hydrolysis. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. While specific hazard data may be limited, follow general protocols for acetylated amino acids: avoid inhalation/ingestion and use fume hoods during handling .

Q. Which analytical techniques are most effective for characterizing the enantiomeric purity of this compound?

- Methodological Answer : Use chiral HPLC with columns like Chiralpak® IA/IB to separate D- and L-enantiomers. Confirm purity via mass spectrometry (MS) for molecular weight validation and nuclear magnetic resonance (NMR) for stereochemical confirmation. Calibrate methods with reference standards from certified suppliers .

Advanced Research Questions

Q. What experimental strategies can determine the rate-controlling steps in the enzymatic resolution of this compound?

- Methodological Answer : Conduct kinetic studies under "infinite bath" conditions to isolate diffusion vs. reaction limitations. Measure L-alanine production rates at varying substrate concentrations and temperatures. Use the Thiele modulus and effective diffusion coefficients () to model mass transfer vs. enzymatic activity . Validate models against experimental data to identify dominant factors (e.g., pore diffusion in immobilized systems) .

Q. How can researchers address discrepancies in kinetic data from studies on this compound reactions?

- Methodological Answer : Systematically compare experimental parameters (e.g., enzyme loading, immobilization matrix, temperature). Apply statistical thermodynamics or QSPR (Quantitative Structure-Property Relationship) models to reconcile divergent results. Cross-validate findings using orthogonal techniques like isothermal titration calorimetry (ITC) or stopped-flow spectroscopy .

Q. What advanced approaches model diffusion limitations in immobilized enzyme systems for this compound resolution?

- Methodological Answer : Use computational fluid dynamics (CFD) simulations coupled with experimental measurements. Incorporate Michaelis-Menten kinetics into finite element analysis (FEA) software to visualize substrate penetration in porous catalysts. Compare simulated and empirical reaction rates to optimize carrier material porosity .

Q. How can this compound be incorporated into peptide synthesis for structure-activity relationship (SAR) studies?

- Methodological Answer : Integrate the compound into peptide chains via solid-phase synthesis using Fmoc/t-Bu chemistry. Employ coupling agents like HBTU/HOBt for amide bond formation. Use circular dichroism (CD) or X-ray crystallography to analyze conformational impacts on bioactivity, referencing analogs like Degarelix (a prostate cancer drug with acetylated residues) .

Q. How should experiments isolate the effects of substrate concentration and temperature on this compound reaction kinetics?

- Methodological Answer : Design a factorial matrix varying substrate concentration (0.1–1.0 M) and temperature (25–45°C). Use Arrhenius plots to distinguish thermodynamic () from kinetic () contributions. Control for enzyme denaturation by pre-incubating catalysts at test temperatures before reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.